

Spectroscopic and Synthetic Profile of 3-Bromo-2-iodofuran: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2-iodofuran

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This technical guide provides a detailed overview of the predicted spectroscopic data and a hypothetical synthesis protocol for the novel compound **3-bromo-2-iodofuran**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of experimental data for this specific molecule, the information presented herein is based on established principles of spectroscopy and retrosynthetic analysis of structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-bromo-2-iodofuran**. These predictions are derived from the analysis of known spectroscopic data for 3-bromofuran, 2-iodofuran, and other related halogenated furan derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.5 - 7.7	d	~ 2.0 - 2.5	H-5
~ 6.4 - 6.6	d	~ 2.0 - 2.5	H-4

Solvent: CDCl₃**Table 2: Predicted ¹³C NMR Spectroscopic Data**

Chemical Shift (δ, ppm)	Assignment
~ 145 - 148	C-5
~ 115 - 118	C-4
~ 110 - 113	C-3
~ 85 - 90	C-2

Solvent: CDCl₃**Table 3: Predicted Infrared (IR) Spectroscopic Data**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3150	Medium	=C-H stretch
~ 1550 - 1600	Medium	C=C stretch (furan ring)
~ 1450 - 1500	Medium	C=C stretch (furan ring)
~ 1000 - 1100	Strong	C-O-C stretch
~ 600 - 700	Strong	C-Br stretch
~ 500 - 600	Strong	C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
272/274	High	[M] ⁺ (isotopes of Br)
193	Medium	[M - Br] ⁺
145	Medium	[M - I] ⁺
68	High	[C ₄ H ₄ O] ⁺

Hypothetical Synthesis Protocol

A plausible synthetic route to **3-bromo-2-iodofuran** could involve the initial bromination of furan followed by a selective iodination step. The following protocol is a hypothetical procedure based on known halogenation reactions of furan.

Step 1: Synthesis of 3-Bromofuran

- To a solution of furan (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether, cooled to -78 °C, is slowly added a solution of n-butyllithium (1.0 eq) in hexanes.
- The reaction mixture is stirred at this temperature for 1-2 hours.
- A solution of 1,2-dibromoethane (1.1 eq) in the same solvent is then added dropwise.
- The reaction is allowed to warm to room temperature and stirred overnight.
- The reaction is quenched with water, and the organic layer is separated.
- The aqueous layer is extracted with the organic solvent.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 3-bromofuran.

Step 2: Synthesis of **3-Bromo-2-iodofuran**

- To a solution of 3-bromofuran (1.0 eq) in a suitable solvent like THF, cooled to -78 °C, is added n-butyllithium (1.0 eq) in hexanes.
- The mixture is stirred at this temperature for 1 hour to facilitate the formation of the lithiated intermediate.
- A solution of iodine (1.1 eq) in the same solvent is then added slowly.
- The reaction is stirred at -78 °C for an additional 2-3 hours and then allowed to warm to room temperature.

- The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
- The layers are separated, and the aqueous layer is extracted with an organic solvent.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- The resulting crude product is purified by column chromatography to yield **3-bromo-2-iodofuran**.

Visualizations

The following diagram illustrates the proposed synthetic workflow for **3-bromo-2-iodofuran**.

Caption: Proposed synthesis of **3-bromo-2-iodofuran**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Bromo-2-iodofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3280750#spectroscopic-data-nmr-ir-ms-for-3-bromo-2-iodofuran\]](https://www.benchchem.com/product/b3280750#spectroscopic-data-nmr-ir-ms-for-3-bromo-2-iodofuran)

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